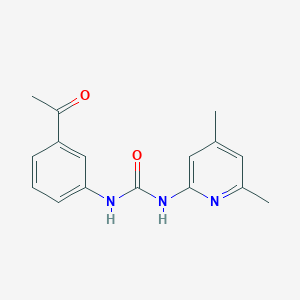
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as ADU-S100, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of toll-like receptor 7 (TLR7) agonists, which are known to activate the immune system and induce an anti-tumor response. In
Mécanisme D'action
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is a TLR7 agonist that binds to the TLR7 receptor on immune cells, such as dendritic cells and macrophages. This binding activates the MyD88-dependent signaling pathway, which ultimately leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. These cytokines and molecules then activate T cells and promote an anti-tumor response.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to induce the production of IFN-α and TNF-α in vitro and in vivo. These cytokines can activate the immune system and induce an anti-tumor response. Additionally, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to upregulate co-stimulatory molecules, such as CD80 and CD86, on dendritic cells, which can enhance T cell activation. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also been shown to increase the infiltration of immune cells, such as T cells and natural killer cells, into the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. Additionally, it has a good safety profile and has shown minimal toxicity in animal models. However, there are also limitations to using N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in lab experiments. It has poor solubility in water, which can make formulation and dosing challenging. Additionally, its efficacy may be limited in certain tumor types or in combination with other therapies.
Orientations Futures
There are several future directions for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea research. One direction is to explore the potential of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in combination with other cancer therapies, such as chemotherapy or checkpoint inhibitors. Another direction is to investigate the efficacy of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in different tumor types and patient populations. Additionally, there is potential for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea to be used in the treatment of viral infections, such as hepatitis B and C, due to its ability to activate the innate immune system.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinamine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea with high purity and good yield.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been extensively studied for its potential in cancer immunotherapy. Preclinical studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can activate the innate immune system and induce the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines can then activate the adaptive immune system and promote the infiltration of immune cells into the tumor microenvironment. This ultimately leads to tumor regression and improved survival rates in animal models.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVLNFIDWHNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)